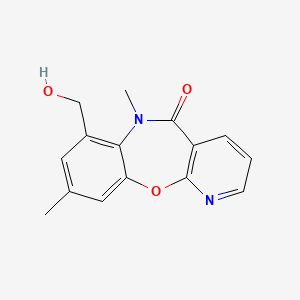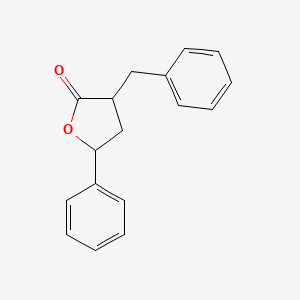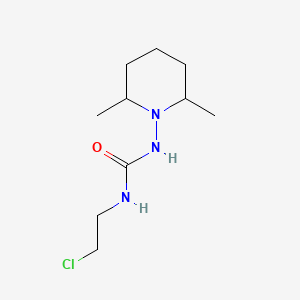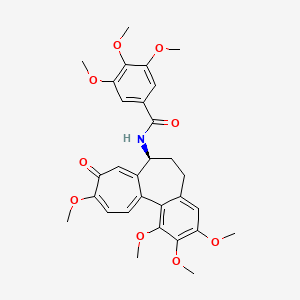
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine is a chemical compound derived from colchicine, a well-known alkaloid. This compound features a 3,4,5-trimethoxybenzoyl group attached to the deacetylated form of colchicine. Colchicine itself is primarily known for its use in treating gout and familial Mediterranean fever due to its ability to inhibit microtubule polymerization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine typically involves the following steps:
Deacetylation of Colchicine: Colchicine is first deacetylated to produce deacetylcolchicine. This can be achieved using hydrolysis under acidic or basic conditions.
Formation of 3,4,5-Trimethoxybenzoyl Chloride: 3,4,5-Trimethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Acylation Reaction: Deacetylcolchicine is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the acylation step and advanced purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 3,4,5-trihydroxybenzoyl derivatives.
Reduction: Products include 3,4,5-trimethoxybenzyl alcohol derivatives.
Substitution: Products vary depending on the nucleophile used but can include amine or thiol derivatives.
Applications De Recherche Scientifique
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Investigated for potential therapeutic uses, including anti-cancer properties due to its ability to disrupt microtubule function.
Mécanisme D'action
The mechanism of action of N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine involves its interaction with microtubules. Similar to colchicine, it binds to tubulin, preventing its polymerization into microtubules. This disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The compound’s effects on microtubules make it a valuable tool in studying cell division and as a potential anti-cancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anti-gout properties.
Podophyllotoxin: Another microtubule inhibitor used in the treatment of genital warts.
Combretastatin: A potent microtubule-targeting agent with anti-cancer properties.
Uniqueness
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine is unique due to the presence of the 3,4,5-trimethoxybenzoyl group, which may enhance its binding affinity to tubulin and potentially improve its pharmacological profile compared to colchicine. This modification could lead to differences in its biological activity and therapeutic potential.
Propriétés
Numéro CAS |
86436-39-7 |
|---|---|
Formule moléculaire |
C30H33NO9 |
Poids moléculaire |
551.6 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]benzamide |
InChI |
InChI=1S/C30H33NO9/c1-34-22-11-9-18-19(15-21(22)32)20(10-8-16-12-25(37-4)28(39-6)29(40-7)26(16)18)31-30(33)17-13-23(35-2)27(38-5)24(14-17)36-3/h9,11-15,20H,8,10H2,1-7H3,(H,31,33)/t20-/m0/s1 |
Clé InChI |
YWIKVBNQUVBQEN-FQEVSTJZSA-N |
SMILES isomérique |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


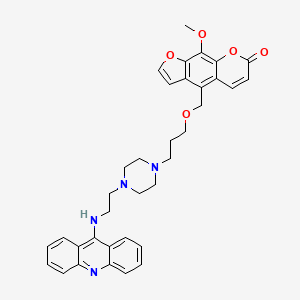
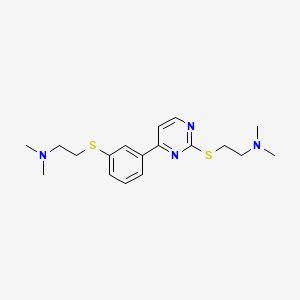
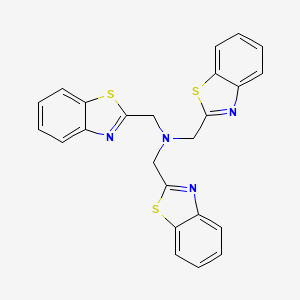
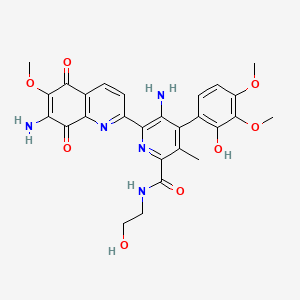
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
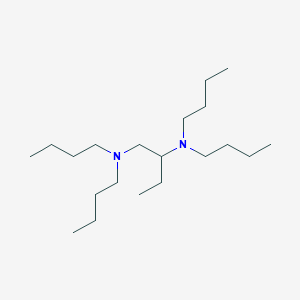
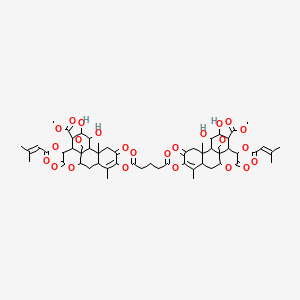
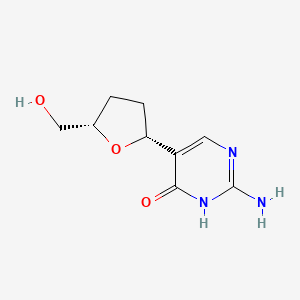
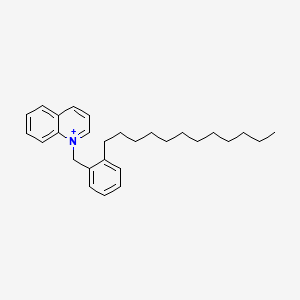
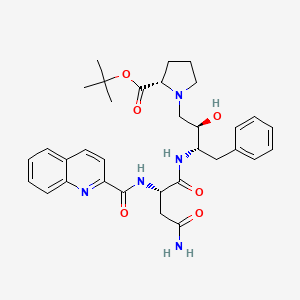
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
